molecular formula C17H16FN5O3 B2766992 N-(3,5-dimethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105247-02-6

N-(3,5-dimethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2766992
CAS No.: 1105247-02-6
M. Wt: 357.345
InChI Key: IULNUHPGQKNNHB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-fluorophenylamino group at position 5 and a 3,5-dimethoxyphenyl carboxamide moiety at position 2. This structure aligns with pharmacologically active 1,2,3-triazole-4-carboxamides, which are known for their antiproliferative and kinase-inhibitory properties . The 3,5-dimethoxyphenyl group may enhance solubility and metabolic stability, while the 3-fluorophenyl substituent could influence target binding affinity, as seen in analogous kinase inhibitors like gefitinib and erlotinib .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3/c1-25-13-7-12(8-14(9-13)26-2)20-17(24)15-16(22-23-21-15)19-11-5-3-4-10(18)6-11/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULNUHPGQKNNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole core, which is known for its diverse biological activities. The presence of methoxy and fluorophenyl substituents enhances its lipophilicity and potentially its binding affinity to target proteins.

1. Anticancer Activity

Recent studies have demonstrated that compounds with triazole cores exhibit significant anticancer properties. For instance, similar triazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines. The triazole moiety is believed to interfere with cellular processes essential for cancer cell proliferation.

Table 1: Anticancer Activity of Related Triazole Compounds

Compound NameCell LineIC50 (µM)
Compound AHT291.61 ± 0.92
Compound BJurkat1.98 ± 1.22
This compoundMCF7TBD

2. Antimicrobial Activity

Triazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been assessed against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Triazole Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli0.5 µg/mL
Compound DS. aureus0.8 µg/mL
This compoundPseudomonas aeruginosaTBD

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Triazoles are known to inhibit enzymes such as carbonic anhydrase and various kinases involved in cancer progression.
  • Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings significantly affect the biological activity of triazole derivatives. Substituents such as methoxy groups enhance solubility and bioavailability while maintaining or improving potency.

Table 3: Structure-Activity Relationships

SubstituentEffect on Activity
Methoxy GroupIncreases lipophilicity
Fluoro GroupEnhances binding affinity
Carboxamide GroupEssential for activity

Case Studies

A recent study focusing on the optimization of triazole derivatives highlighted this compound as a promising candidate due to its favorable pharmacokinetic properties and potent biological activity against specific cancer cell lines.

Comparison with Similar Compounds

5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

  • Structure : Features a 4-fluorophenyl group at position 1 and a 2,4-dimethoxyphenyl carboxamide.
  • Activity : Demonstrates significant antiproliferative activity against CNS cancer SNB-75 cells (growth inhibition [GP] = -27.30%) .
  • Comparison : The 3,5-dimethoxyphenyl group in the target compound may confer improved steric compatibility with hydrophobic kinase pockets compared to the 2,4-dimethoxy substitution.

1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide

  • Structure: Contains a 4-chlorophenyl group, trifluoromethyl substituent, and a thienopyrimidinyloxy pharmacophore.
  • Activity : Potent c-Met inhibitor with broad antitumor activity (IC₅₀ < 100 nM against MCF-7, HepG2, and A549 cells) .
  • Comparison: The trifluoromethyl group enhances metabolic resistance, whereas the target compound’s 3-fluorophenylamino group may prioritize selective kinase interactions.

Ethyl 1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Structure : Ethyl ester with pyridin-3-yl and phenyl substituents.
  • Activity : Moderately inhibits NCI-H522 lung cancer cells (GP = 70.94%) .

Triazole Derivatives with Varied Substituents

5-(Benzyloxy)-N-(3,5-difluoro[1,1'-biphenyl]-4-yl)-2-methyl-2H-1,2,3-triazole-4-carboxamide (Compound 32)

  • Structure : Benzyloxy and 3,5-difluorobiphenyl groups.
  • Synthesis : High-yield (94%) via flash chromatography .
  • Comparison : The biphenyl moiety increases lipophilicity, whereas the target compound’s dimethoxyphenyl group balances hydrophobicity and solubility.

5-Oxo-4,5,6,7,8,9-hexahydrobenzo[4,5]thieno[3,2‑e][1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide

  • Structure: Fused triazole-pyrimidine system with a thieno group.
  • Activity: Selective activity against melanoma SK-MEL-5 cells (GP = -31.50%) .
  • Comparison : The fused heterocyclic system enhances rigidity, whereas the target compound’s flexibility may allow broader target engagement.

Key Observations and Implications

Substituent Effects: 3,5-Dimethoxyphenyl: Enhances solubility and may mimic tyrosine residues in kinase binding pockets . Fluorine Substituents: The 3-fluorophenyl group in the target compound could reduce metabolic degradation compared to non-fluorinated analogs .

Synthetic Accessibility: The target compound’s synthesis may follow methods analogous to pyrazole carboxamides (e.g., from acetophenone derivatives via cyclization and coupling) .

Biological Potential: While direct data are lacking, the structural resemblance to c-Met inhibitors and antiproliferative triazoles suggests the target compound warrants evaluation against kinase targets (e.g., B-Raf, c-Met) and cancer cell panels.

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